molecular formula C6H2Br2ClNO2 B1370682 3,5-Dibromo-4-chloropicolinic acid CAS No. 698393-07-6

3,5-Dibromo-4-chloropicolinic acid

Cat. No. B1370682
M. Wt: 315.34 g/mol
InChI Key: LDVRSYYPLMRROO-UHFFFAOYSA-N
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Description

“3,5-Dibromo-4-chloropicolinic acid” is a chemical compound with the molecular formula C6H2Br2ClNO2 . It is used in various applications, including as a laboratory chemical.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a method for synthesizing 3,5-dibromo-4-iodopyridine, which shares a similar structure with the compound , has been described . The process involves taking 3,5-dibromo-4-aminopyridine as an initial raw material to perform diazotization to obtain 3,5-dibromo-4-iodopyridine .


Molecular Structure Analysis

The molecular structure of “3,5-Dibromo-4-chloropicolinic acid” can be analyzed using various computational and experimental techniques . The compound has a molecular weight of 315.34 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Dibromo-4-chloropicolinic acid” can be inferred from similar compounds. For instance, 3,5-dibromo-4-methylbenzoic acid has a melting point of 242°C and a density of 1.951±0.06 g/cm3 .

Scientific Research Applications

Specific Scientific Field

Inorganic Chemistry

Application Summary

3,5-Dibromo-4-chloropicolinic acid is used to synthesize neutral nickel (II) complexes in the presence or absence of 1,10–phenanthroline (phen) or its derivative 2,9–dimethyl–1,10–phenanthroline (neoc) as co–ligands .

Methods of Application

The complexes were synthesized and characterized by various techniques. The crystal structure of one of the complexes was determined by single-crystal X-ray crystallography .

Results or Outcomes

The complexes interact tightly with calf-thymus DNA by an intercalative fashion. Furthermore, compounds bind tightly and reversibly to human and bovine serum albumin .

Analgesic Activity of N-Substituted 3,5-Dibromo (H)Anthranilic Acid Amides and Hydrazides

Specific Scientific Field

Pharmaceutical Chemistry

Application Summary

3,5-Dibromo-4-chloropicolinic acid is used to synthesize a series of N-substituted 3,5-dibromo (H)anthranilic acid amides and hydrazides .

Methods of Application

Molecular docking of 24 N-substituted 3,5-dibromo (H)anthranilic acid amides and hydrazides with the enzymes cyclooxygenase 1 (COX-1) and 2 (COX-2) is described .

Results or Outcomes

The study found a high correlation coefficient between calculated and experimental analgesic activities .

Synthesis and Antimicrobial Activity of [3,5-Dibromo(dichloro)-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl]acetic Acids and Their Derivatives

Specific Scientific Field

Pharmaceutical Chemistry

Application Summary

3,5-Dibromo-4-chloropicolinic acid is used to synthesize [3,5-Dibromo(dichloro)-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl]acetic acids and their derivatives .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes obtained are not detailed in the source .

Controlled Release of Herbicides

Specific Scientific Field

Green Chemistry

Application Summary

3,5-Dibromo-4-chloropicolinic acid is used as a model herbicide in the development of controlled release formulations of pesticides . These formulations can reduce the volatilization and leaching risks simultaneously .

Methods of Application

Herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs) were fabricated by a modified co-precipitation method without heating, aging, organic solvents, and inert gas .

Results or Outcomes

The developed 2,4-D@HTlc nanosheets could evidently retard 2,4-D leaching through the soil .

Degradation of Bromoxynil

Specific Scientific Field

Environmental Chemistry

Application Summary

3,5-Dibromo-4-chloropicolinic acid is a common degradation product of the herbicide bromoxynil .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes obtained are not detailed in the source .

Bromination of Cinnamic Acid

Specific Scientific Field

Organic Chemistry

Application Summary

Although the specific use of 3,5-Dibromo-4-chloropicolinic acid is not mentioned, bromination is a common reaction in organic chemistry .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes obtained are not detailed in the source .

Controlled Release of Herbicides

Specific Scientific Field

Green Chemistry

Application Summary

3,5-Dibromo-4-chloropicolinic acid is used as a model herbicide in the development of controlled release formulations of pesticides . These formulations can reduce the volatilization and leaching risks simultaneously .

Methods of Application

Herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs) were fabricated by a modified co-precipitation method without heating, aging, organic solvents, and inert gas .

Results or Outcomes

The developed 2,4-D@HTlc nanosheets could evidently retard 2,4-D leaching through the soil .

Degradation of Bromoxynil

Specific Scientific Field

Environmental Chemistry

Application Summary

3,5-Dibromo-4-chloropicolinic acid is a common degradation product of the herbicide bromoxynil .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes obtained are not detailed in the source .

Bromination of Cinnamic Acid

Specific Scientific Field

Organic Chemistry

Application Summary

Although the specific use of 3,5-Dibromo-4-chloropicolinic acid is not mentioned, bromination is a common reaction in organic chemistry .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes obtained are not detailed in the source .

properties

IUPAC Name

3,5-dibromo-4-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClNO2/c7-2-1-10-5(6(11)12)3(8)4(2)9/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVRSYYPLMRROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)C(=O)O)Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649907
Record name 3,5-Dibromo-4-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-chloropicolinic acid

CAS RN

698393-07-6
Record name 3,5-Dibromo-4-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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